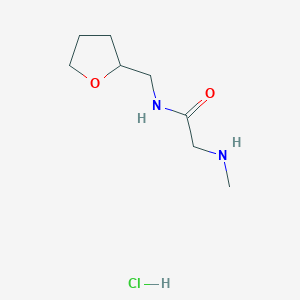

2-(Methylamino)-N-(tetrahydro-2-furanylmethyl)-acetamide hydrochloride

Description

2-(Methylamino)-N-(tetrahydro-2-furanylmethyl)-acetamide hydrochloride is an acetamide derivative characterized by a methylamino group at the α-position of the acetamide backbone and a tetrahydrofuran-2-ylmethyl substituent on the nitrogen atom. The hydrochloride salt enhances its stability and solubility in aqueous media.

Propriétés

IUPAC Name |

2-(methylamino)-N-(oxolan-2-ylmethyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-9-6-8(11)10-5-7-3-2-4-12-7;/h7,9H,2-6H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMVUNKCVLTUGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NCC1CCCO1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-(Methylamino)-N-(tetrahydro-2-furanylmethyl)-acetamide hydrochloride is a compound of increasing interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacodynamics, pharmacokinetics, and its interactions with various biological targets.

Chemical Structure and Properties

The compound is classified as an amide, formed through the condensation of 2-aminoacetamide and 2-(aminomethyl)tetrahydrofuran. Its molecular formula is C₉H₁₄ClN₂O₂, with a molecular weight of approximately 178.66 g/mol. The presence of the tetrahydrofuran moiety is significant, as it influences the compound's solubility and interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that derivatives of this compound may have anti-inflammatory effects, potentially through modulation of inflammatory pathways.

- Analgesic Effects : There is evidence to support analgesic properties, which may be linked to its action on neurotransmitter systems involved in pain perception.

- Neurotransmission Modulation : The structure suggests potential interactions with neurotransmitter receptors, indicating possible roles in treating neurological disorders.

The biological mechanisms underlying the activity of this compound are not fully elucidated; however, it is hypothesized that:

- Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, influencing their activity.

- Receptor Binding : Potential binding to neurotransmitter receptors could mediate its analgesic and anti-inflammatory effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Analyse Des Réactions Chimiques

Hydrolysis Reactions

2-(Methylamino)-N-(tetrahydro-2-furanylmethyl)-acetamide hydrochloride undergoes hydrolysis under acidic or basic conditions, typical of amide-containing compounds. The reaction cleaves the amide bond, yielding 2-(methylamino)acetic acid and tetrahydrofurfurylamine as primary products. Hydrolysis kinetics and efficiency depend on pH, temperature, and solvent polarity.

Nucleophilic Substitution

The methylamino group (-NHCH₃) acts as a nucleophile in reactions with electrophilic agents. For example, it participates in alkylation and acylation processes:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives .

-

Acylation : Forms acylamides when treated with acetyl chloride or chloroformates .

Example reaction with acetyl chloride :

Key data:

Metal-Catalyzed Reactions

The compound interacts with transition metals (e.g., Cu, In) to form coordination complexes, altering its reactivity. Notable examples include:

Copper(II)-Catalyzed Chlorination

In the presence of CuCl₂ and N-chlorosuccinimide (NCS) , the compound undergoes alkoxychlorination , introducing chlorine at the α-carbon of the acetamide moiety .

| Catalyst | Additive | Solvent | Yield | Selectivity |

|---|---|---|---|---|

| CuCl₂ (5 mol%) | NCS (1.1 eq) | Acetonitrile | 51–54% | >90% regioselective |

Condensation and Acylation

The tetrahydrofuran (THF) ring’s oxygen atom participates in hydrogen bonding , influencing reactivity in condensation reactions. For instance, with glyoxylic acid, it forms Schiff base intermediates under mild acidic conditions .

Schiff base formation :

Conditions:

Stability and Degradation

The compound is stable under inert atmospheres but degrades via oxidation when exposed to strong oxidizers (e.g., H₂O₂, KMnO₄), producing N-oxides or cleaving the THF ring .

| Oxidizing Agent | Products | Degradation Pathway |

|---|---|---|

| H₂O₂ (30%) | N-oxide derivative + CO₂ | Oxidation of methylamino group |

| KMnO₄ (acidic) | Succinic acid derivatives + NH₃ | Ring-opening of THF moiety |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound belongs to a broader class of substituted acetamides, many of which share structural motifs but differ in substituents, physicochemical properties, and applications. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

† CAS numbers for tetrahydrofuran derivatives are inconsistently reported in the evidence.

Key Differences and Implications

Substituent Effects on Solubility: The tetrahydrofuran-2-ylmethyl group in the target compound likely improves solubility compared to non-cyclic analogs (e.g., N-(3-fluorophenyl) derivatives) due to its oxygen-rich, polar structure . Hydrochloride salts universally enhance aqueous solubility, as seen in analogs like 2-(methylamino)-N-(propan-2-yl)acetamide hydrochloride .

Biological Activity: Substituents on the aromatic/heterocyclic ring (e.g., bromo, fluoro) influence receptor binding and metabolic stability.

Synthetic Routes :

- Many analogs are synthesized via chloroacetyl chloride reactions with amines under cold conditions, followed by HCl salt formation (e.g., N-isopropyl derivatives) .

- The target compound’s tetrahydrofuran group may require specialized protecting-group strategies during synthesis .

Safety Profiles: Limited toxicological data are available for this class. For instance, 2-cyano-N-[(methylamino)carbonyl]acetamide lacks thorough hazard studies , and thiophene fentanyl analogs carry unverified toxicity risks .

Table 2: Hazard Comparison

Méthodes De Préparation

Amino Protection

A common initial step is the protection of the amino group to avoid undesired reactions during subsequent steps. For example, glycine methyl ester hydrochloride is protected using tert-butyl dicarbonate (Boc protection) in an ether solvent such as tetrahydrofuran (THF) or methylene dichloride, catalyzed by an alkali like sodium carbonate or sodium bicarbonate aqueous solution.

| Parameter | Range/Value |

|---|---|

| Molar ratio (glycine methyl ester HCl : Boc) | 1.0 : 1.0–1.5 |

| Alkali type and concentration | 5–20% aqueous sodium carbonate or sodium bicarbonate |

| Solvent | THF, methylene dichloride, MTBE, 1,4-dioxane |

| Temperature | 0–30 °C (optimal 15–20 °C) |

| Reaction time | ~2 hours |

This step yields Boc-protected glycine methyl ester with high purity (~98.8%) and yield (~96%) after extraction and concentration.

Amide Bond Formation (Aminolysis)

The Boc-protected intermediate is then reacted with a secondary amine, such as N,N-dimethylaniline, under pressure in an ether solvent to form the corresponding amide.

| Parameter | Range/Value |

|---|---|

| Molar ratio (Boc-glycine methyl ester : amine) | 1.0 : 10–25 (typical 15–20) |

| Solvent | THF, 2-methyltetrahydrofuran, MTBE, 1,4-dioxane |

| Temperature | 30–60 °C (optimal 40–45 °C) |

| Pressure | 0.1–1.0 MPa (optimal 0.5–0.8 MPa) |

| Reaction time | ~24 hours |

After reaction, the product N,N-dimethyl-Boc-glycinamide is isolated by filtration and concentration, achieving yields around 91% with purity near 98.6%.

Deprotection and Hydrochloride Salt Formation

The Boc protecting group is removed under acidic conditions, simultaneously forming the hydrochloride salt of the aminoacetamide.

| Parameter | Range/Value |

|---|---|

| Acid type | Hydrogen chloride gas or solution, formic acid, trifluoroacetic acid, methylsulphonic acid |

| Acid molar ratio (to amide) | 3.0–5.0 (optimal 3.5–4.5) |

| Solvent | THF, 1,4-dioxane, ethyl acetate, isopropyl acetate |

| Temperature | 30–60 °C (optimal 40–45 °C) |

| Reaction time | Variable, typically until completion |

| Isolation | Cooling, crystallization, suction filtration |

This step yields the target aminoacetamide hydrochloride with purity exceeding 99% and overall process yields of 78–84%.

Adaptation to 2-(Methylamino)-N-(tetrahydro-2-furanylmethyl)-acetamide Hydrochloride

While the above method is described for 2-amino-N,N-dimethyl acetamide hydrochloride, it provides a robust framework for synthesizing this compound by:

- Using tetrahydro-2-furanylmethylamine as the amine component in the amide bond formation step,

- Adjusting reaction conditions to accommodate the tetrahydrofuran ring’s sensitivity,

- Employing similar protection, coupling, and deprotection strategies.

Hydrogenation or hydrogenolysis catalysts may also be employed in some synthetic routes for selective reduction steps, as indicated in related patents for similar compounds.

Comparative Data Table of Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Amino Protection | Glycine methyl ester HCl + Boc2O, Na2CO3, THF, 15–20 °C, 2 h | 96.2 | 98.8 | Efficient Boc protection |

| Amide Formation | Boc-glycine methyl ester + N,N-dimethylaniline, MTBE, 40–45 °C, 0.5–0.8 MPa, 24 h | 91.2 | 98.6 | High conversion under mild pressure |

| Deprotection & Salification | Boc-amide + HCl in ethyl acetate, 40–45 °C | 78–84 | >99 | Clean deprotection and salt formation |

Research Findings and Advantages

- The described method uses inexpensive, commercially available raw materials.

- Reaction conditions are mild, avoiding harsh reagents or extreme temperatures.

- The process is scalable with stable yields and high purity, suitable for industrial production.

- The synthetic route minimizes waste generation (no significant waste gas, water, or solid residues), reducing environmental impact and cost.

- The methodology allows direct isolation of intermediates with high purity (>98%), facilitating quality control and process optimization.

Q & A

Q. What are the key structural and physicochemical properties of 2-(Methylamino)-N-(tetrahydro-2-furanylmethyl)-acetamide hydrochloride?

Methodological Answer:

- Structural Identification : The compound has the molecular formula C₃H₉ClN₂O (molecular weight: 124.57) and CAS RN 5325-64-4 . For structural confirmation, use ¹H/¹³C NMR to resolve the methylamino and tetrahydrofuranmethyl groups, and mass spectrometry (MS) to verify the molecular ion peak.

- Physicochemical Properties : Determine solubility via shake-flask method in polar (e.g., water, DMSO) and non-polar solvents. Thermal stability can be assessed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .

Q. What are the recommended synthetic routes for this compound?

Methodological Answer:

- Multi-Step Synthesis : While direct routes are not documented for this compound, analogous acetamides (e.g., AZD8931) are synthesized via amide coupling between activated carboxylic acids and amines. For example, use 2-chloro-N-methylacetamide as a starting material, followed by reaction with tetrahydrofurfurylamine under basic conditions (e.g., DIPEA in DMF) .

- Yield Optimization : Monitor reaction progress via TLC/HPLC and employ column chromatography for purification. Typical yields for similar reactions range from 2–5%, requiring iterative optimization of stoichiometry and solvent systems .

Q. What safety protocols should be followed during handling?

Methodological Answer:

- Hazard Mitigation : Although specific data are limited, adhere to H313 (harmful in contact with skin) and H333 (toxic if inhaled) precautions. Use PPE (gloves, goggles, lab coat) and work in a fume hood .

- First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store at room temperature in airtight containers away from moisture .

Advanced Research Questions

Q. How can receptor-binding studies be designed to evaluate its pharmacological activity?

Methodological Answer:

- In Vitro Assays : Use radioligand displacement assays (e.g., with ³H-labeled ligands) on human μ-opioid receptors (MOR) or other GPCRs. Prepare test solutions in PBS (pH 7.4) and measure IC₅₀ values using scintillation counting .

- Data Interpretation : Compare binding affinity (Kᵢ) to reference compounds (e.g., fentanyl derivatives) and analyze dose-response curves with non-linear regression models (e.g., GraphPad Prism) .

Q. How can impurity profiling be conducted for this compound?

Methodological Answer:

- Chromatographic Analysis : Employ HPLC-MS with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water). Detect impurities (e.g., unreacted intermediates) using UV-Vis (λ = 254 nm) and high-resolution MS for structural elucidation .

- Quantification : Validate methods per ICH Q2(R1) guidelines, ensuring linearity (R² > 0.99), precision (%RSD < 2%), and LOQ ≤ 0.1% .

Q. What strategies are recommended for stability studies under varying conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Monitor degradation products via HPLC-UV and identify pathways (e.g., hydrolysis of the acetamide group) .

- Long-Term Stability : Store samples at -20°C (recommended for analogs) and assess potency every 6 months using LC-MS .

Q. How can analytical method validation ensure reproducibility in pharmacokinetic studies?

Methodological Answer:

Q. What computational approaches can predict its metabolic pathways?

Methodological Answer:

- In Silico Tools : Use ADMET Predictor™ or SWISS ADME to simulate Phase I/II metabolism (e.g., cytochrome P450 oxidation, glucuronidation).

- Docking Studies : Perform molecular docking (AutoDock Vina) into CYP3A4 or UDP-glucuronosyltransferase active sites to identify potential metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.